molecular formula C10H12FN5 B1483328 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098104-49-3

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1483328
CAS RN: 2098104-49-3
M. Wt: 221.23 g/mol
InChI Key: YPLAWOFYONYEQT-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine, commonly known as FEPP, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless, odorless, and crystalline solid with a melting point of approximately 128 °C. FEPP is a versatile molecule that has been used in a variety of scientific research applications, including as a biochemical probe, a drug target, and a therapeutic agent.

Scientific Research Applications

Fluorescence Microscopy

This compound can be utilized in fluorescence microscopy, a technique that provides a window into the physiology of living cells at subcellular levels of resolution. It enables the study of protein location and associations, motility, and other phenomena such as ion transport and metabolism .

Diagnostic Applications

In medical diagnostics, the compound’s fluorescent properties could be harnessed for the detection and quantitation of nucleic acids or proteins, aiding in the diagnosis of various diseases .

Environmental Monitoring

The compound may serve as a fluorescent probe in environmental monitoring, detecting biomolecules or molecular activities within cells through fluorescence signals, which is crucial for tracking environmental pollutants .

Food Safety

In the field of food safety, the compound could be applied as a part of fluorescent probes to detect contaminants or pathogens, ensuring the safety and quality of food products .

Drug Discovery

The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of new pharmaceuticals that target specific proteins or enzymes within the body .

Chemical Biology

In chemical biology, the compound could be used to investigate cellular processes, providing insights into cell function and aiding in the development of new therapeutic strategies .

Bioimaging

The compound could be used in bioimaging to visualize biological processes in real-time, which is essential for understanding disease progression and the effects of treatments .

Research and Development of New Materials

Finally, the compound’s properties could be explored in the research and development of new materials with specific fluorescence characteristics for advanced technological applications .

properties

IUPAC Name

[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5/c11-1-4-16-8(6-12)5-9(15-16)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLAWOFYONYEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
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(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
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(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
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(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
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(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
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(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

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